

CAS number 86-44-2 chemical properties and safety data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B1277005

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Safety Data of CAS Number 86-44-2: 3-benzyl-7-hydroxy-4-methylchromen-2-one

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's chemical properties and safety profile is paramount. This technical guide provides a comprehensive overview of the available data for the chemical compound identified by CAS number 86-44-2, which is 3-benzyl-7-hydroxy-4-methylchromen-2-one. This compound belongs to the coumarin class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Chemical Identity and Structure

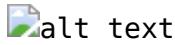
IUPAC Name: 3-benzyl-7-hydroxy-4-methylchromen-2-one[1]

Synonyms: 3-Benzyl-4-methylumbelliferone, 3-Benzyl-7-hydroxy-4-methylcoumarin[1]

Molecular Formula: C₁₇H₁₄O₃[1][2]

Molecular Weight: 266.29 g/mol [1][2]

Chemical Structure: The structure of 3-benzyl-7-hydroxy-4-methylchromen-2-one consists of a core coumarin scaffold, which is a benzopyran-2-one system. It is substituted with a benzyl group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position.


Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-benzyl-7-hydroxy-4-methylchromen-2-one. It is important to note that much of the available data is computationally derived.

Property	Value	Source
Molecular Weight	266.29 g/mol	[1] [2]
XLogP3-AA	3.4	[2]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	46.5 Å ²	[2]
Heavy Atom Count	20	[2]
Complexity	407	[2]

Safety and Hazard Information

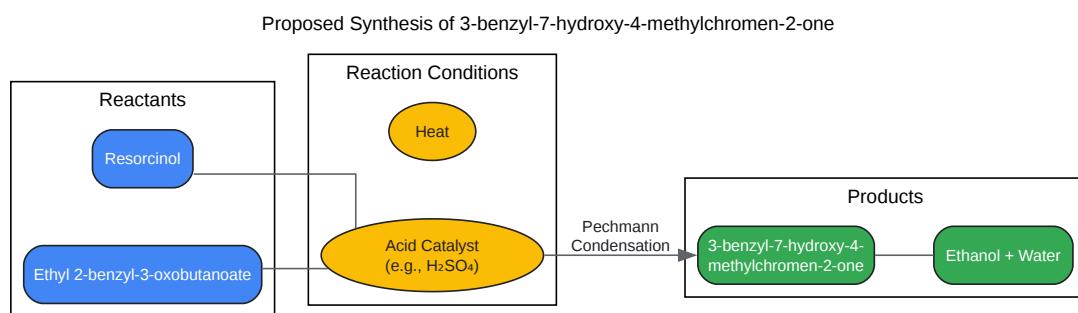
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for 3-benzyl-7-hydroxy-4-methylchromen-2-one.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute toxicity, oral (Category 4)	alt text	Warning	H302: Harmful if swallowed [1]

Precautionary Statements:[\[1\]](#)

- P264: Wash hands thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.

- P301+P317: IF SWALLOWED: Get medical help.
- P330: Rinse mouth.
- P501: Dispose of contents/container in accordance with local regulations.


Some sources also classify this compound as an irritant[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3-benzyl-7-hydroxy-4-methylchromen-2-one are not readily available in the public domain. However, a plausible synthetic route can be inferred from the well-established Pechmann condensation, which is a common method for synthesizing coumarins.

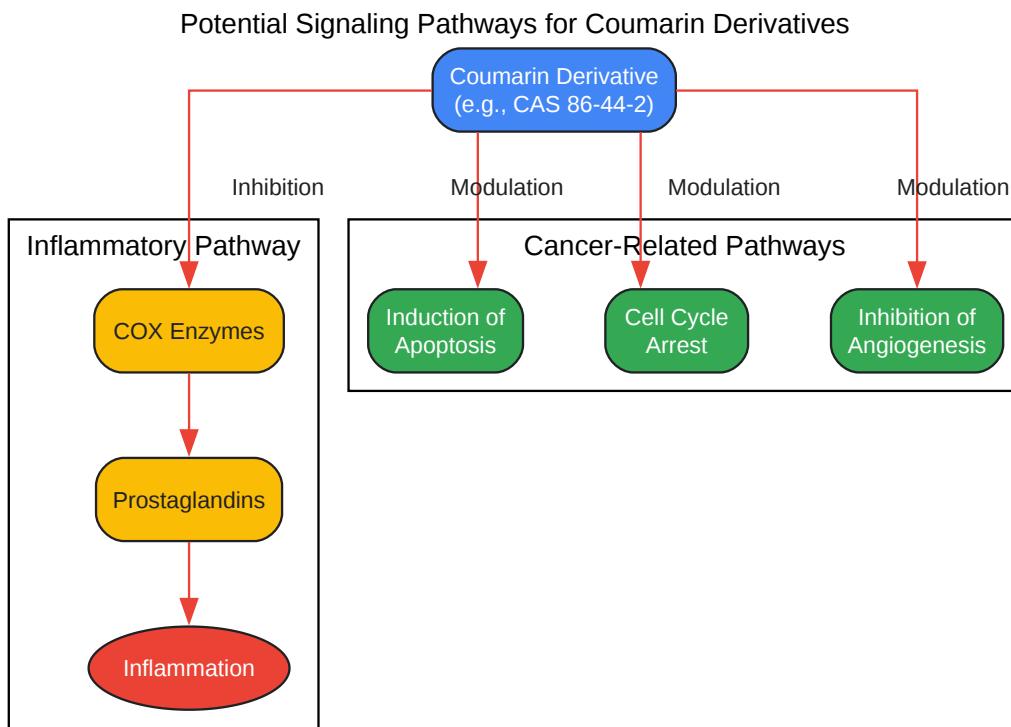
Proposed Synthesis via Pechmann Condensation:

The synthesis of 3-benzyl-7-hydroxy-4-methylchromen-2-one can be envisioned through a modified Pechmann condensation. This would involve the reaction of a resorcinol (1,3-dihydroxybenzene) with a β -ketoester, in this case, ethyl 2-benzyl-3-oxobutanoate, in the presence of an acid catalyst.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for 3-benzyl-7-hydroxy-4-methylchromen-2-one.

Methodology:


- Reaction Setup: Resorcinol and ethyl 2-benzyl-3-oxobutanoate are mixed, typically in equimolar amounts.
- Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is added dropwise to the reaction mixture with cooling to control the initial exothermic reaction.
- Heating: The mixture is then heated to promote the condensation and cyclization reactions. The reaction temperature and time would need to be optimized.
- Workup: After the reaction is complete, the mixture is poured into cold water to precipitate the crude product.
- Purification: The crude solid is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 3-benzyl-7-hydroxy-4-methylchromen-2-one.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for 3-benzyl-7-hydroxy-4-methylchromen-2-one have not been elucidated, the broader class of coumarins is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The potential mechanisms of action are often multifactorial.

Generalized Anti-inflammatory and Anticancer Signaling Pathways for Coumarins:

The diagram below illustrates a generalized overview of potential signaling pathways that could be modulated by coumarin derivatives.

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathways potentially modulated by coumarin derivatives.

Studies on related 7-hydroxycoumarin derivatives have shown cytotoxic activity against various cancer cell lines and bactericidal effects^{[4][5]}. The mechanisms often involve the induction of apoptosis and cell cycle arrest. The anti-inflammatory properties are frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins^[6].

In conclusion, 3-benzyl-7-hydroxy-4-methylchromen-2-one is a coumarin derivative with a defined chemical structure and computed physicochemical properties. Its safety profile indicates oral toxicity. While specific experimental data and biological pathway information for this exact compound are limited, its chemical class suggests potential for interesting

pharmacological activities that warrant further investigation by researchers in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Benzyl-4-methylumbelliferone | C17H14O3 | CID 5338538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 86-44-2 CAS MSDS (3-BENZYL-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number 86-44-2 chemical properties and safety data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277005#cas-number-86-44-2-chemical-properties-and-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com